molecular formula C6H11NO4S B1489445 Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate CAS No. 1253789-57-9

Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate

Cat. No. B1489445
M. Wt: 193.22 g/mol
InChI Key: DOQNCFXSMXIUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate, also known as Ethyl TIC or Ethyl Isothiazolinone, is a chemical compound that belongs to the isothiazolinone family. It has a molecular weight of 193.22 g/mol . The compound is typically stored at room temperature and appears as a white to yellow solid .


Molecular Structure Analysis

The molecular formula of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate is C6H11NO4S . The InChI code for the compound is 1S/C6H11NO4S/c1-2-11-6(8)5-3-4-12(9,10)7-5/h5,7H,2-4H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate is a white to yellow solid . It has a molecular weight of 193.22 g/mol . The compound is typically stored at room temperature .

Scientific Research Applications

Novel Anti-Arthritic Agents

Research has shown that derivatives of 1,2-isothiazolidine-1,1-dioxide, a compound structurally related to Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate, have been prepared and found effective as anti-arthritic agents. These compounds exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO) enzymes, as well as interleukin-1 (IL-1) production, showing efficacy in several animal arthritic models without ulcerogenic activities. One such compound, identified for clinical trials, demonstrates the promising therapeutic potential of this chemical class in treating arthritis through dual inhibition of inflammatory pathways (Inagaki et al., 2000).

Organic Synthesis and Medicinal Chemistry

The compound's derivatives have been utilized in the efficient cascade synthesis of various functionally rich heterocyclic structures, indicating their importance in organic synthesis and medicinal chemistry. For instance, derivatives of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate have been used to synthesize ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives, showcasing a broad tolerance for different amines. This flexibility facilitates the creation of highly functionalized isoxazolidine derivatives, crucial for developing novel medicinal compounds (Li et al., 2017).

Safety And Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety information .

properties

IUPAC Name

ethyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-2-11-6(8)5-3-4-12(9,10)7-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQNCFXSMXIUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCS(=O)(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601194517
Record name 3-Isothiazolidinecarboxylic acid, ethyl ester, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601194517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate

CAS RN

1253789-57-9
Record name 3-Isothiazolidinecarboxylic acid, ethyl ester, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253789-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isothiazolidinecarboxylic acid, ethyl ester, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601194517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Triethylamine (214 μL, 1.5 mmol) was added to a solution of (S)-3-(4-chloro-phenyl)-N1,N1-dimethyl-propane-1,2-diamine hydrochloride salt (Intermediate X; 182 mg, 0.73 mmol) in methanol (2 mL). The mixture was stirred for 10 min and then a solution of 2-(3-formyl-benzyl)-1,1-dioxo-1λ6-isothiazolidine-3-carboxylic acid ethyl ester (Intermediate 8 Step 3; 190 mg, 0.61 mmol) in methanol (4 mL) was added under argon. The mixture was stirred at room temperature for 15 min and then cooled in an ice-bath. Solid sodium cyanoborohydride (57.5 mg, 0.9 mmol) and glacial acetic acid (540 μL) were added. The reaction mixture was allowed to warm to room temperature and stir. The progress of the reaction was monitored by LCMS. When the reaction was substantially complete, the solvents were evaporated and ethyl acetate (50 mL) was added. The solution was washed with washed with water (2×10 mL) and the aqueous layer was extracted with ethyl acetate (50 mL). The combined organics were dried over sodium sulfate, filtered and concentrated to give crude 2-{3-[((S)-4-chloro-phenyl)-1-dimethylaminomethyl-ethylamino)-methyl]-benzyl}-1,1-dioxo-1λ6-isothiazolidine-3-carboxylic acid ethyl ester (390 mg) as a tacky yellow foam which was used directly in the next step without further purification.
Quantity
214 μL
Type
reactant
Reaction Step One
Name
(S)-3-(4-chloro-phenyl)-N1,N1-dimethyl-propane-1,2-diamine hydrochloride salt
Quantity
182 mg
Type
reactant
Reaction Step One
Name
Intermediate X
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
2-(3-formyl-benzyl)-1,1-dioxo-1λ6-isothiazolidine-3-carboxylic acid ethyl ester
Quantity
190 mg
Type
reactant
Reaction Step Two
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
57.5 mg
Type
reactant
Reaction Step Three
Quantity
540 μL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Triethylamine (338 μL, 2.4 mmol) was added to a solution of (S)-3-(3-chloro-phenyl)-N1,N1-dimethyl-propane-1,2-diamine hydrochloride salt (264 mg, 1.06 mmol) in methanol (2 mL) under argon at room temperature. The mixture was stirred for 10 min and then a solution of 2-(3-formyl-benzyl)-1,1-dioxo-1λ6-isothiazolidine-3-carboxylic acid ethyl ester (Intermediate 8 Step 3; 250 mg, 0.96 mmol) in methanol (4 mL) was added under argon. The mixture was stirred at room temperature for 15 min and then cooled in an ice-bath. Solid sodium cyanoborohydride (90.9 mg, 1.45 mmol) and glacial acetic acid (750 μL) were added. The reaction mixture was allowed to warm to room temperature and stir. The progress of the reaction was monitored by LCMS. When the reaction was substantially complete, the solvents were evaporated and ethyl acetate (50 mL) was added. The solution was washed with washed with water (2×10 mL) and the aqueous layer was extracted with ethyl acetate (50 mL). The combined organics were dried over sodium sulfate, filtered and concentrated to give crude 2-{3-[((S)-3-chloro-phenyl)-1-dimethylaminomethyl-ethylamino)-methyl]-benzyl}-1,1-dioxo-1λ6-isothiazolidine-3-carboxylic acid ethyl ester (430 mg) as a yellow foam which was used directly in the next step without further purification.
Quantity
338 μL
Type
reactant
Reaction Step One
Name
(S)-3-(3-chloro-phenyl)-N1,N1-dimethyl-propane-1,2-diamine hydrochloride salt
Quantity
264 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
2-(3-formyl-benzyl)-1,1-dioxo-1λ6-isothiazolidine-3-carboxylic acid ethyl ester
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Intermediate 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
90.9 mg
Type
reactant
Reaction Step Three
Quantity
750 μL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate
Reactant of Route 6
Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.